

# Investigational Compound CMK389: A Comparative Analysis in Chronic Pulmonary Sarcoidosis

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## Compound of Interest

Compound Name: GS-389

Cat. No.: B1672154

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This guide provides a comparative overview of the investigational compound CMK389 (formerly referred to as **GS-389** in initial queries) in the context of treatment for chronic pulmonary sarcoidosis. The information is based on available clinical trial data and is intended to offer a comparative perspective against the standard of care and other investigational therapies.

## Executive Summary

CMK389, an inhibitor of interleukin-18 (IL-18), was investigated in a Phase II clinical trial for the treatment of chronic pulmonary sarcoidosis. The trial, however, did not demonstrate a significant improvement in the primary endpoint of Forced Vital Capacity (FVC) compared to placebo. This places CMK389 in a challenging position within the therapeutic landscape, especially when compared to established treatments and other emerging therapies. This guide will delve into the available data for CMK389, juxtapose it with the standard of care—corticosteroids and methotrexate—and provide a brief overview of other investigational agents.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from clinical trials of CMK389, standard of care treatments, and other investigational compounds for chronic pulmonary

sarcoidosis. It is important to note that these data are not from direct head-to-head studies and are presented for comparative context.

Table 1: Efficacy of CMK389 vs. Placebo in Chronic Pulmonary Sarcoidosis

Compound	Trial	Primary Endpoint	Result
CMK389	NCT04064242 (Phase II)	Change from baseline in percent predicted FVC at 16 weeks	No meaningful change compared to placebo[1]
Placebo	NCT04064242 (Phase II)	Change from baseline in percent predicted FVC at 16 weeks	-

Table 2: Efficacy of Standard of Care in Chronic Pulmonary Sarcoidosis

Compound	Trial	Primary Endpoint	Result
Prednisone	PREDMETH	Mean change in percent predicted FVC at 24 weeks	+6.75 percentage points[2][3][4]
Methotrexate	PREDMETH	Mean change in percent predicted FVC at 24 weeks	+6.11 percentage points (non-inferior to prednisone)[2][3][4]

Table 3: Overview of Other Investigational Compounds

Compound	Mechanism of Action	Latest Trial Phase	Key Outcomes
Efzofitimod	Immunomodulator	Phase III (EFZO-FIT)	Did not meet primary endpoint of steroid reduction, but showed some clinical benefits in quality of life and lung function maintenance[5]
Namilumab	Anti-GM-CSF monoclonal antibody	Phase II (RESOLVE-Lung)	Discontinued due to lack of treatment benefit[6][7][8][9]
XTMAB-16	Anti-TNF $\alpha$ monoclonal antibody	Phase Ib/IIb	Enrollment complete in dose-finding phase; efficacy data pending[10][11][12]
OATD-01	Chitotriosidase 1 (CHIT1) inhibitor	Phase II (KITE)	Ongoing; assessing reduction in granulomatous inflammation[13][14][15][16][17]

Table 4: Safety and Tolerability Profile

Compound	Key Adverse Events
CMK389	No new safety concerns identified in the Phase II trial[1]
Prednisone	Weight gain, insomnia, increased appetite, mood swings[4][18][19]
Methotrexate	Nausea, fatigue, abnormal liver function tests[18][19]
Efzofitimod	Well-tolerated with a consistent safety profile
Namilumab	Safety profile consistent with previous studies[7][8]

## Experimental Protocols

CMK389 (NCT04064242): A Phase II, Randomized, Placebo-Controlled Study[20][21][22]

- Objective: To evaluate the efficacy, safety, and tolerability of CMK389 in patients with chronic pulmonary sarcoidosis.
- Study Design: A subject and investigator-blinded, randomized, placebo-controlled, parallel-group, repeat-dose, multicenter study.
- Participants: 62 adults with a diagnosis of chronic pulmonary sarcoidosis for at least one year, on stable treatment with prednisone and either methotrexate or azathioprine.
- Intervention: Participants were randomized to receive either 10 mg/kg of CMK389 or placebo, administered as an intravenous infusion every 4 weeks for a total of 4 doses.
- Primary Outcome Measure: Change from baseline in percent predicted Forced Vital Capacity (FVC) at week 16.

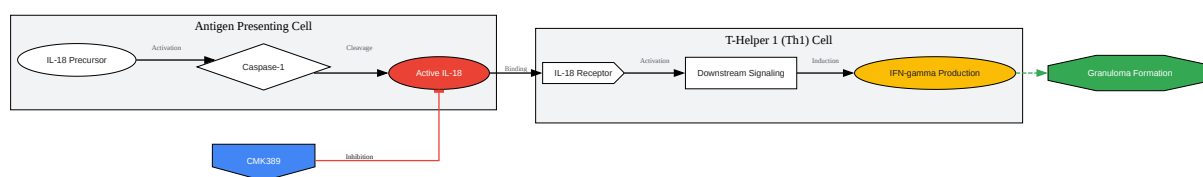
PREDMETH Trial: A Multicenter, Open-Label, Non-Inferiority Trial[2][3][4][18][19][23]

- Objective: To compare the efficacy and safety of methotrexate versus prednisone as first-line treatment for pulmonary sarcoidosis.

- Study Design: A multicenter, open-label, randomized, non-inferiority trial.
- Participants: 138 treatment-naïve patients with pulmonary sarcoidosis.
- Intervention: Participants were randomized to receive either prednisone (starting at 40 mg/day and tapered) or methotrexate (starting at 15 mg/week and escalated).
- Primary Outcome Measure: Mean change in the percentage of the predicted FVC from baseline to week 24.

## Mandatory Visualization

Below is a diagram illustrating the proposed mechanism of action of CMK389.



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Caption: Mechanism of action of CMK389, an IL-18 inhibitor.

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